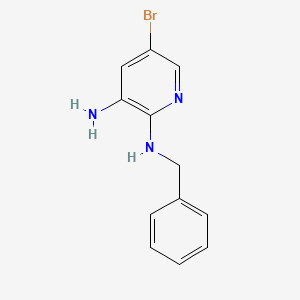

2-N-Benzyl-5-bromopyridin-2,3-diamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-N-benzyl-5-bromopyridine-2,3-diamine is an organic compound with the molecular formula C12H12BrN3. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a benzyl group attached to the nitrogen atom at the 2-position.

Wissenschaftliche Forschungsanwendungen

2-N-benzyl-5-bromopyridine-2,3-diamine has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: Acts as a building block for the synthesis of agrochemicals and dyes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-benzyl-5-bromopyridine-2,3-diamine typically involves the following steps:

Starting Material: The synthesis begins with 2-amino-3-nitro-5-bromopyridine.

Reduction: The nitro group is reduced to an amino group using stannous chloride (SnCl2) in the presence of hydrochloric acid (HCl) and ethanol (EtOH) as solvents

Benzylation: The resulting 2,3-diamino-5-bromopyridine is then subjected to benzylation using benzyl chloride (C7H7Cl) in the presence of a base such as sodium hydroxide (NaOH) to yield 2-N-benzyl-5-bromopyridine-2,3-diamine

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing bulk reactors for the reduction and benzylation steps to handle larger quantities of reactants.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-N-benzyl-5-bromopyridine-2,3-diamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, forming different derivatives.

Coupling Reactions: The compound can undergo coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like sodium carbonate (Na2CO3), and solvents such as toluene or ethanol

Major Products

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Wirkmechanismus

The mechanism of action of 2-N-benzyl-5-bromopyridine-2,3-diamine involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Pathways Involved: The compound may affect pathways related to neurotransmission, inflammation, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-diamino-5-bromopyridine: Lacks the benzyl group, making it less lipophilic and potentially less bioavailable.

2-amino-5-bromopyridine: Contains only one amino group, leading to different reactivity and applications.

2-N-benzyl-3,5-dibromopyridine: Contains an additional bromine atom, which may alter its chemical properties and reactivity.

Uniqueness

2-N-benzyl-5-bromopyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and benzyl groups enhances its versatility in synthetic applications and its potential as a pharmacophore .

Biologische Aktivität

2-N-benzyl-5-bromopyridine-2,3-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-N-benzyl-5-bromopyridine-2,3-diamine is C12H12BrN3. It features a pyridine ring substituted with a bromine atom and an amine group, along with a benzyl moiety. These structural characteristics contribute to its reactivity and biological interactions.

The biological activity of 2-N-benzyl-5-bromopyridine-2,3-diamine primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes implicated in cancer cell proliferation and inflammation.

- Receptor Interaction : It may bind to various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell growth.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes related to cancer cell growth and inflammatory pathways. |

| Receptor Binding | Interacts with receptors that modulate cellular processes like apoptosis. |

Biological Activity Studies

Recent studies have demonstrated the anti-proliferative effects of 2-N-benzyl-5-bromopyridine-2,3-diamine against various cancer cell lines. The compound exhibits significant cytotoxicity, particularly against breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines.

Case Study: Anti-Proliferative Activity

In a study evaluating the anti-proliferative activity of various pyridine derivatives, 2-N-benzyl-5-bromopyridine-2,3-diamine showed an IC50 value indicative of potent activity against MDA-MB-231 cells. The mechanism was attributed to the disruption of phospholipid metabolism through inhibition of phosphoinositide phospholipase C (PI-PLC), which is critical for cancer cell survival and proliferation .

Table 2: Anti-Proliferative Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.12 | Inhibition of PI-PLC leading to disrupted metabolism. |

| HCT116 | 0.15 | Induction of apoptosis via receptor modulation. |

Therapeutic Potential

Given its biological activity, 2-N-benzyl-5-bromopyridine-2,3-diamine is being explored for potential therapeutic applications:

- Cancer Treatment : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development as an anti-cancer agent.

- Anti-inflammatory Applications : The compound's interaction with inflammatory pathways suggests potential use in treating inflammatory diseases.

Eigenschaften

IUPAC Name |

2-N-benzyl-5-bromopyridine-2,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3/c13-10-6-11(14)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPNJRHVYRAKKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.